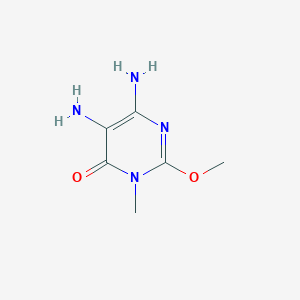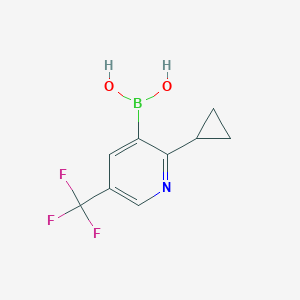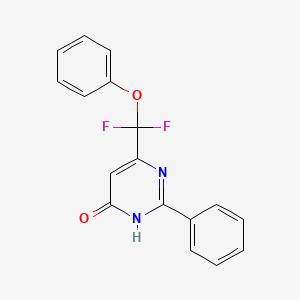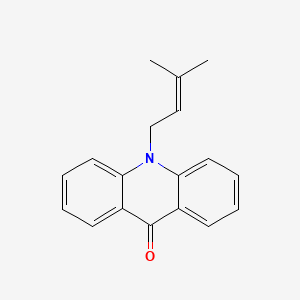
9(10H)-Acridinone, 10-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one: is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound features a unique structure with a 3-methylbut-2-en-1-yl substituent at the 10th position of the acridin-9(10H)-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and 3-methylbut-2-en-1-yl halides.
Alkylation Reaction: The key step involves the alkylation of the acridine derivative with the 3-methylbut-2-en-1-yl halide under basic conditions. Common bases used include potassium carbonate or sodium hydride.
Cyclization: The intermediate product undergoes cyclization to form the acridin-9(10H)-one core. This step may require the use of a catalyst such as palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex acridine derivatives with potential biological activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: Researchers investigate its interactions with biomolecules such as proteins and nucleic acids to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets: The primary molecular targets include DNA and topoisomerase enzymes, but it may also interact with other cellular proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-aminoacridine: Known for its antimicrobial properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one is unique due to its specific substituent at the 10th position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with DNA and proteins, making it a valuable compound for research in medicinal chemistry and materials science.
Propiedades
Número CAS |
102939-98-0 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
10-(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C18H17NO/c1-13(2)11-12-19-16-9-5-3-7-14(16)18(20)15-8-4-6-10-17(15)19/h3-11H,12H2,1-2H3 |
Clave InChI |
GQVPCRCVTBFZMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
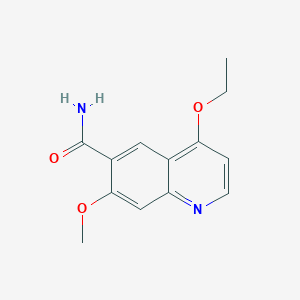
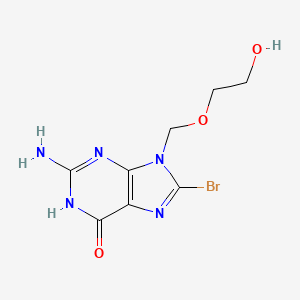
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
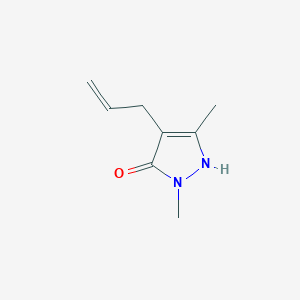

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
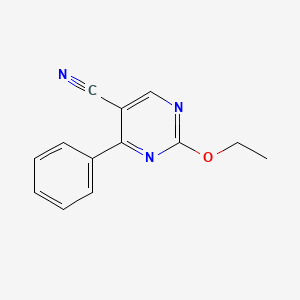
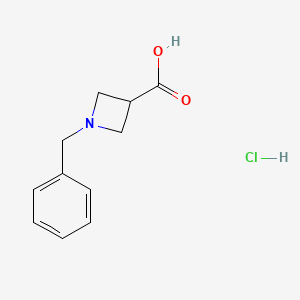
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)

